molecular formula C19H17NO5 B14631393 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate CAS No. 53629-59-7

4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate

Cat. No.: B14631393
CAS No.: 53629-59-7
M. Wt: 339.3 g/mol
InChI Key: QGZWEFUDNZKDAI-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a cyanophenyl group and a butoxycarbonyl group attached to a benzoate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-(butoxycarbonyl)oxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 4-Cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.

    Reduction: 4-Aminophenyl 4-[(butoxycarbonyl)oxy]benzoate.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the cyanophenyl group is reduced by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-[(methoxycarbonyl)oxy]benzoate
  • 4-Cyanophenyl 4-[(ethoxycarbonyl)oxy]benzoate
  • 4-Cyanophenyl 4-[(propoxycarbonyl)oxy]benzoate

Uniqueness

4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is unique due to the presence of the butoxycarbonyl group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and propoxy counterparts. The butoxy group provides increased hydrophobicity and may influence the compound’s solubility and reactivity in various solvents.

Properties

CAS No.

53629-59-7

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(4-cyanophenyl) 4-butoxycarbonyloxybenzoate

InChI

InChI=1S/C19H17NO5/c1-2-3-12-23-19(22)25-17-10-6-15(7-11-17)18(21)24-16-8-4-14(13-20)5-9-16/h4-11H,2-3,12H2,1H3

InChI Key

QGZWEFUDNZKDAI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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